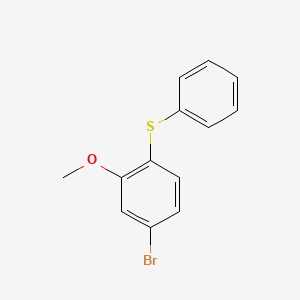

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene

Description

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is a brominated aromatic compound featuring a methoxy group at the 2-position and a phenylsulfanyl (thioether) substituent at the 1-position. This structure combines electron-donating (methoxy) and moderately electron-withdrawing (phenylsulfanyl) groups, creating unique electronic properties that influence its reactivity and applications in organic synthesis. The bromine atom at the 4-position makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex aromatic systems .

Synthesis of this compound typically involves multi-step protocols, including bromination, methoxylation, and thioether formation. For example, analogous brominated methoxybenzene derivatives are synthesized via bromination of methoxyphenol derivatives followed by functional group protection and substitution .

Properties

Molecular Formula |

C13H11BrOS |

|---|---|

Molecular Weight |

295.20 g/mol |

IUPAC Name |

4-bromo-2-methoxy-1-phenylsulfanylbenzene |

InChI |

InChI=1S/C13H11BrOS/c1-15-12-9-10(14)7-8-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

YITGEQCXNRAVDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene typically involves multiple steps. One common method is the bromination of 2-methoxy-1-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to a sulfone or reduced to a thiol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the phenylsulfanyl group.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed

Substitution: Products with various substituents replacing the bromine atom.

Oxidation: Sulfone derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Findings:

Electronic Effects :

- The phenylsulfanyl group in the target compound offers intermediate electron-withdrawing effects compared to stronger electron-withdrawing groups like sulfonyl (e.g., 4-Bromo-2-(methylsulfonyl)benzoic acid) . This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) than sulfonyl derivatives.

- Methoxy groups enhance solubility in polar solvents, whereas benzyloxy or methoxymethoxy groups increase steric hindrance, slowing reaction kinetics .

Reactivity in Cross-Coupling Reactions: Bromine at the 4-position enables participation in Pd-catalyzed couplings.

Thermal and Chemical Stability: Thioether-containing compounds (e.g., the target compound) are less prone to oxidation than thiols but more reactive than ethers.

Biological Activity

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where:

- C : Carbon

- H : Hydrogen

- Br : Bromine

- O : Oxygen

- S : Sulfur

Biological Activity Overview

Research indicates that 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These effects are primarily attributed to its ability to interact with biological macromolecules, leading to alterations in cellular pathways.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylsulfanyl compounds have been reported to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

Anticancer Activity

The anticancer potential of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has been investigated through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Mechanism of Action : The compound may activate caspase pathways leading to programmed cell death. Additionally, it has been shown to inhibit the proliferation of cancer cells by affecting cell cycle regulation.

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation markers in cellular models. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenylsulfanyl derivatives highlighted that 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene demonstrated a significant reduction in biofilm formation by Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM, showcasing its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.